
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the empirical formula C9H11ClN2O . It is a derivative of indole, a heterocyclic aromatic organic compound.
Molecular Structure Analysis
The molecular structure of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride can be represented by the InChI code: 1S/C9H10N2O.ClH/c1-5-2-3-7-6 (4-5)8 (10)9 (12)11-7;/h2-4,11-12H,10H2,1H3;1H .Physical And Chemical Properties Analysis
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a solid at room temperature . Its molecular weight is 198.65 .Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Nguyen et al. (1990) explored the synthesis of compounds related to 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, particularly focusing on their antitumor activity. They found that certain derivatives showed promising antineoplastic properties (Nguyen et al., 1990).
Antimicrobial Evaluation
Thadhaney et al. (2010) conducted research on derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, assessing their antimicrobial activity. Their findings indicated significant antimicrobial properties for these compounds (Thadhaney et al., 2010).
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) researched the synthesis and antiviral activity of derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride. Their study found these compounds to be effective in suppressing influenza virus replication in cell cultures and in vivo models (Ivashchenko et al., 2014).
Metal Chelates as Antibacterial and Antifungal Agents
Khalid et al. (2020) explored the potential of isatin-derived ligands, closely related to 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, as antibacterial and antifungal agents. Their findings showed that these metal chelates were more biologically active than their uncomplexed ligands (Khalid et al., 2020).
Anticoccidial and Antimicrobial Activity
Research by Georgiadis (1976) indicated that certain derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride showed significant activity as coccidiostats and maintained these activities upon reduction. This study highlighted their potential in antimicrobial applications (Georgiadis, 1976).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-5-methyl-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMXLZRLMETHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | |
CAS RN |
1214232-17-3 |
Source


|
| Record name | 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


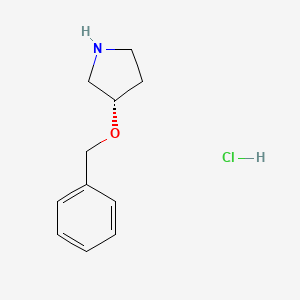
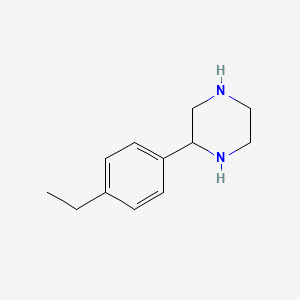
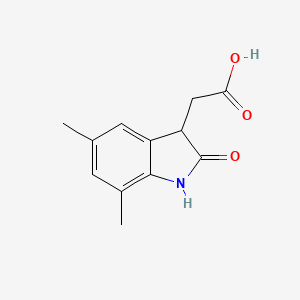

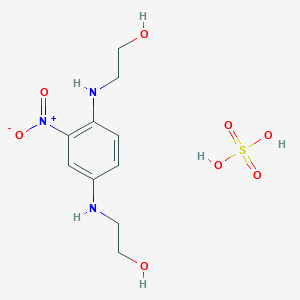

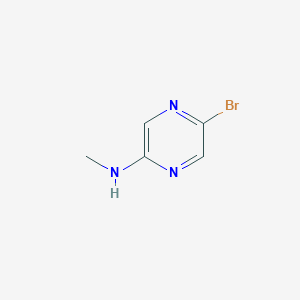

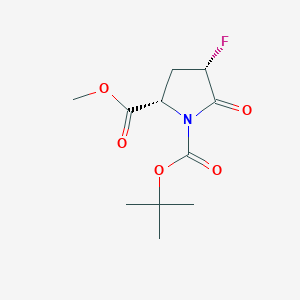
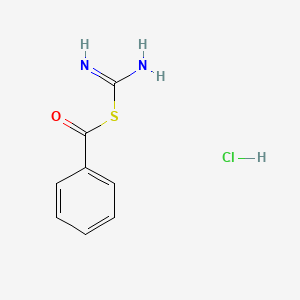
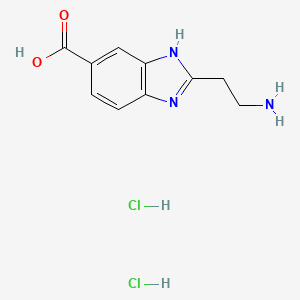
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)